SGX-523 is a selective, small molecule inhibitor of the MET receptor tyrosine kinase [, , , ]. It has been investigated for its potential in cancer therapy, particularly in cancers where the MET pathway plays a significant role [, , , , ].
Related Compounds
PF-04217903
Compound Description: PF-04217903 is a small molecule inhibitor of the MET receptor tyrosine kinase. [, , ] It has shown efficacy in preclinical studies against various cancer types, including NSCL, gastric, liver, and renal cancers. [, , ]
Relevance to SGX-523: Like SGX-523, PF-04217903 targets the MET receptor tyrosine kinase and demonstrates activity against similar cancer types. [, , ] Both compounds are often compared in research studies investigating MET inhibition as a therapeutic strategy. [, , ]
Relevance to SGX-523: Similar to SGX-523, JNJ-38877605 targets the MET receptor tyrosine kinase. [, ] Both compounds have been investigated for their antitumor activity against various cancer types. [, ] JNJ-38877605 serves as a predecessor to the deuterated compound DO-2, designed to mitigate the side effects observed with JNJ-38877605 while maintaining efficacy. []
Erlotinib
Compound Description: Erlotinib is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. [, , ] It is a standard treatment option for various cancers, including NSCL. [, , ]
Relevance to SGX-523: While Erlotinib targets EGFR, research suggests a potential synergistic effect when combined with SGX-523, particularly in cancers with activated MET and EGFR pathways. [, , ] Studies have shown that combining Erlotinib with SGX-523 can enhance the suppression of tumor growth compared to either drug alone. [, , ]
DO-2
Compound Description: DO-2 is a novel, deuterated MET kinase inhibitor currently in Phase 1 clinical trials (NCT05752552). [] It was designed using site-specific deuteration to overcome the metabolic liabilities of previous Type 1b MET inhibitors like JNJ-38877605. [] This approach aims to mitigate side effects while maintaining efficacy at lower doses. [] Preclinical data indicate DO-2's potential to achieve complete tumor regression in MET exon14-driven cancers. []
Relevance to SGX-523: Both DO-2 and SGX-523 target the MET kinase, but DO-2 represents a more recent development with a focus on improving tolerability and efficacy compared to earlier MET inhibitors. []
Glesatinib
Compound Description: Glesatinib is a small molecule inhibitor targeting AXL, MET, and VEGFR. [] It demonstrated synergistic effects when combined with Trametinib in preclinical models of head and neck squamous cell carcinoma (HNSCC). []
Relevance to SGX-523: While Glesatinib targets multiple kinases, including MET, its mechanism of action and therapeutic application in combination therapy differentiate it from SGX-523. [] The research highlights the potential of combining different kinase inhibitors to enhance treatment efficacy. []
Trametinib
Compound Description: Trametinib is a selective inhibitor of mitogen-activated protein kinase kinase (MEK). [] Studies have investigated its use in combination with other targeted therapies, including Glesatinib, for treating HNSCC. []
Relevance to SGX-523: Although Trametinib targets a different kinase pathway than SGX-523, the research emphasizes the importance of exploring combination therapies to enhance efficacy and overcome resistance mechanisms. []
Semagacestat
Compound Description: Semagacestat is a Notch signaling inhibitor investigated for its potential in targeting cancers with mesenchymal-like features, often associated with therapeutic resistance. []
Relevance to SGX-523: While Semagacestat targets a different pathway than SGX-523, both are investigated for their potential to address challenges in cancer treatment, such as resistance mechanisms and the heterogeneity of tumor cells. []
Compounds Isolated from Thunder-God-Vine
Compound Description: Two compounds isolated from thunder-god-vine have shown promising activity against glioblastoma (GBM) cells. [] These compounds exhibit higher efficacy in GBM cells with lower levels of CD44 and ABCC3, indicating potential biomarkers for treatment response. []
Relevance to SGX-523: While the specific compounds from thunder-god-vine are not explicitly stated, their activity in GBM and the exploration of biomarkers highlight the ongoing search for novel therapeutic agents and personalized medicine approaches, similar to research involving SGX-523. []
Classification
SGX-523 is classified as a small molecule inhibitor and is specifically categorized as an ATP-competitive inhibitor of the MET receptor tyrosine kinase. It has demonstrated high selectivity, showing minimal inhibition against a broad panel of other protein kinases, which enhances its therapeutic potential while reducing off-target effects.
Synthesis Analysis
The synthesis of SGX-523 involves several steps that incorporate key chemical reactions to construct its complex molecular framework. Although specific synthetic routes may vary, a common method includes:
Formation of Triazolopyridazine Moiety: This step typically involves the reaction of 1-methyl-1H-pyrazole with appropriate precursors to form the triazolopyridazine structure.
Thioether Formation: The introduction of a thioether linkage is achieved by reacting the triazolopyridazine with a quinoline derivative.
Purification: The crude product undergoes purification through techniques such as recrystallization or chromatography to achieve the desired purity level, typically ≥97% by high-performance liquid chromatography (HPLC).
The synthesis process requires careful control of reaction conditions, including temperature and pH, to optimize yield and purity.
Molecular Structure Analysis
The molecular structure of SGX-523 features a unique arrangement that contributes to its biological activity. Key structural components include:
X-ray crystallography studies have revealed that SGX-523 stabilizes MET in a "DFG-in" conformation, which is essential for its inhibitory action. The compound's three-dimensional conformation allows for optimal interaction with the ATP-binding site of MET.
Chemical Reactions Analysis
SGX-523 primarily participates in inhibition reactions where it competes with ATP for binding at the active site of MET. Key reactions include:
Inhibition of Autophosphorylation: SGX-523 effectively inhibits the autophosphorylation of MET in various cancer cell lines, leading to reduced downstream signaling through pathways such as MEK/ERK and PI3K/AKT.
Cellular Assays: In vitro assays demonstrate that SGX-523 can prevent HGF-induced cell scattering in MDCK cells and inhibit proliferation in cancer cell lines like GTL16 (gastric cancer) and A549 (lung carcinoma) at low nanomolar concentrations (IC50 values ranging from 4 nM to 40 nM) .
Mechanism of Action
The mechanism of action for SGX-523 involves competitive inhibition of MET's kinase activity. Upon binding to the ATP site on MET:
Prevention of Phosphorylation: SGX-523 blocks ATP from binding, thereby inhibiting the phosphorylation of tyrosine residues on MET itself and downstream signaling molecules.
Alteration of Cell Signaling Pathways: This inhibition leads to decreased activation of critical pathways involved in cell proliferation, migration, and survival, ultimately resulting in reduced tumor growth and metastasis.
Studies have shown that treatment with SGX-523 leads to significant tumor regression in xenograft models.
Physical and Chemical Properties Analysis
SGX-523 exhibits several notable physical and chemical properties:
Appearance: It is typically found as a tan powder.
Solubility: Highly soluble in dimethyl sulfoxide (DMSO) (>18 mg/mL), facilitating its use in various biological assays.
Stability: The compound remains stable under inert gas conditions and can be stored at -20 °C for extended periods without significant degradation.
The melting point and specific optical rotation values have not been extensively documented but are essential for characterizing purity and identity.
Applications
SGX-523 has potential applications across various scientific domains:
Cancer Research: As a selective MET inhibitor, it serves as a valuable tool for studying MET-related signaling pathways in cancer biology.
Therapeutic Development: Given its efficacy in preclinical models, SGX-523 represents a promising candidate for further clinical trials aimed at treating cancers associated with MET dysregulation.
Drug Discovery: Its mechanism provides insights into designing new inhibitors targeting similar pathways or other receptor tyrosine kinases.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
T-26c is a selective inhibitor of matrix metalloproteinase-13 (MMP-13; IC50 = 0.0069 nM). It is selective for MMP-13 over MMP-1, -2, -3, -7, -8, -9, -10, and -14 (IC50s = ≥18 nM). T-26c inhibits IL-1β- and oncostatin M-induced collagen degradation in bovine nasal septum cartilage explants by 87.4% when used at a concentration of 0.1 μM. T-26c is a highly potent, selective and cell-permeable matrix metalloproteinases 13 (MMP-13) inhibitor. T-26c also inhibits the breakdown of collagen in IL-1b and oncostatin M stimulated cartilage.
T-3256336 is an orally available IAP antagonist. It act by selectively binding to and antagoning protein interactions involving cellular IAP-1 (cIAP-1), cIAP-2, and X-linked IAP (XIAP).
T-3364366 is a potent, reversible, slow-binding D5D inhibitor with D5D Ki < 2.7 nM and a dissociation half-life in excess of 2.0 h. The long residence time was confirmed in cellular washout assays. Delta-5 desaturase (D5D) catalyzes the conversion from dihomo-gamma linoleic acid (DGLA) to arachidonic acid (AA). DGLA and AA are common precursors of anti- and pro-inflammatory eicosanoids, respectively, making D5D an attractive drug target for inflammatory-related diseases.
T-5224 is an inhibitor of c-fos/activator protein 1 (AP-1). It inhibits the DNA binding activity of c-fos/AP-1 without affecting the activity of C/EBPα, ATF2, MyoD, Sp1, and NF-κB/p65 in vitro. It shows inhibitory activity in a c-fos/AP-1 promoter luciferase assay without changing c-fos family protein expression levels in TNF-α-stimulated NIH/3T3 cells. Administration of T-5224 (30 mg/kg) inhibits the development of collagen-induced arthritis in mice through reduction of IL-1β production, neutrophil infiltration, and synovial cell proliferation. It reduces the inflammatory cytokine response in LPS-challenged mice, lowering levels of TNF-α and HMGB1 in the serum and MIP-1α and MCP-1 in the liver. T-5224 reduces in vivo necrosis of liver tissue and improves survival rates in LPS-challenged mice. T-5224 also exhibits anticancer activity, reducing proliferation and migration of HSC-3-M3 head and neck squamous carcinoma cells in vitro and the number of metastases in an HSC-3-M3 orthotopic xenograft model in vivo. A selective inhibitor of c-Fos/activator protein (AP)-1, attenuates lipopolysaccharide-induced liver injury in mice T-5224 is a selective inhibitor of c-Fos/activator protein-1. T-5224 ameliorates liver injury and improves survival through decreasing production of proinflammatory cytokines and chemokines in endotoxemic mice. T-5224 has been investigated in phase II human clinical trials. T-5224 may be a promising new treatment for septic kidney injury. Activator protein 1 (AP-1) is a pivotal transcription factor that regulates a wide range of cellular processes including proliferation, apoptosis, differentiation, survival, cell migration, and transformation.